Product packaging for 3,5-Difluoro-2-iodoanisole(Cat. No.:)

3,5-Difluoro-2-iodoanisole

Cat. No.: B12867928
M. Wt: 270.01 g/mol
InChI Key: SJXWNUYKELZRON-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-iodoanisole is a high-purity chemical intermediate designed for advanced research and development. This compound integrates iodine and fluorine atoms on an anisole backbone, making it a valuable synthon in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to construct complex biaryl systems. The presence of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of resulting molecules, which is a key area of interest in the development of new pharmaceutical candidates and agrochemicals . The methoxy group offers a site for further functionalization, expanding its utility. Researchers employ this and related difluoroiodoarenes in catalytic processes, including the study of dearomative difluorination, to access valuable fluorinated scaffolds . Applications & Research Value: This compound serves as a critical precursor in the synthesis of more complex molecules. Its primary value lies in its role as a building block for: Pharmaceutical Research: Used in the exploration of new active ingredients where the difluoroaniline moiety is a common pharmacophore . Energetic Materials Science: Fluorinated anisole derivatives are studied for their thermal properties and decomposition pathways, providing insights into the design of novel materials . Methodology Development: Useful for developing new catalytic synthetic routes, especially those involving halogen exchange or carbon-fluorine bond formation. This product is strictly for research purposes in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2IO B12867928 3,5-Difluoro-2-iodoanisole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5F2IO

Molecular Weight

270.01 g/mol

IUPAC Name

1,5-difluoro-2-iodo-3-methoxybenzene

InChI

InChI=1S/C7H5F2IO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3

InChI Key

SJXWNUYKELZRON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)I

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 3,5 Difluoro 2 Iodoanisole

Participating Functional Group Chemistry

The chemical behavior of 3,5-Difluoro-2-iodoanisole is dominated by the aryl iodide moiety, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

Role of the Aryl Iodide Moiety in Transition Metal-Catalyzed Cross-Coupling Methodologies

The carbon-iodine (C-I) bond in this compound is susceptible to oxidative addition by low-valent transition metal complexes, a key step that initiates numerous cross-coupling catalytic cycles. This reactivity makes it an important substrate for constructing more complex molecular architectures.

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are among the most reactive coupling partners for these transformations due to the relatively low dissociation energy of the C-I bond. tcichemicals.com The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, involves three fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. libretexts.orgorganic-chemistry.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide, this compound, to a Pd(0) complex, forming a Pd(II) intermediate. The presence of electron-withdrawing fluorine groups on the aromatic ring can facilitate this step.

Transmetalation/Migratory Insertion:

In the Suzuki-Miyaura coupling , an organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center in the transmetalation step, typically in the presence of a base. nih.gov

In the Sonogashira coupling , a terminal alkyne couples with the aryl iodide. wikipedia.org This process involves a copper(I) co-catalyst that forms a copper acetylide, which then undergoes transmetalation with the Pd(II) complex. wikipedia.orgorganic-chemistry.org

In the Heck reaction , an alkene inserts into the aryl-palladium bond (migratory insertion), followed by a β-hydride elimination to form the arylated alkene product. nih.govmdpi.com

Reductive Elimination: This final step involves the formation of the new carbon-carbon bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The steric bulk of the ortho-methoxy group in this compound can influence the efficiency of these coupling reactions, potentially requiring the use of bulky phosphine (B1218219) ligands to facilitate the catalytic process.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Iodides

Reaction Type Palladium Source Ligand Base Solvent
Suzuki-MiyauraPd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMF
SonogashiraPdCl₂(PPh₃)₂, Pd₂(dba)₃PPh₃, XantphosEt₃N, i-Pr₂NHTHF, DMF
HeckPd(OAc)₂, Pd₂(dba)₃PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile

This table presents typical conditions applicable to generic aryl iodides and serves as a general guide.

Copper-catalyzed or -mediated reactions provide a complementary approach to palladium-based methods for aryl iodide functionalization. The classic Ullmann condensation is a prominent example, used for forming carbon-oxygen or carbon-nitrogen bonds. organic-chemistry.org

The mechanism of the Ullmann reaction typically involves the oxidative addition of the aryl iodide to a Cu(I) species. organic-chemistry.org In the case of this compound coupling with a nucleophile like a phenol (B47542) or an amine, the reaction would proceed to form a diaryl ether or a diaryl amine, respectively. These reactions often require high temperatures, although the use of ligands such as diamines or amino acids can promote the reaction under milder conditions. acs.org The electronic properties of the aryl iodide play a crucial role; electron-withdrawing groups, such as the fluorine atoms in this compound, generally enhance the reactivity of the substrate in these transformations. nih.gov

Table 2: General Conditions for Copper-Mediated Ullmann Coupling

Nucleophile Copper Source Ligand (Optional) Base Solvent Temperature (°C)
Phenols (O-Arylation)CuI, Cu₂O, Cu powder1,10-Phenanthroline, L-ProlineK₂CO₃, Cs₂CO₃Pyridine, DMF, Dioxane100-200
Amines (N-Arylation)CuI, CuBrN,N'-DimethylethylenediamineK₃PO₄, K₂CO₃Toluene, Dioxane80-150

This table illustrates common conditions for Ullmann-type reactions with aryl iodides.

Reactions Involving Hypervalent Iodine Species

The iodine atom in this compound can be oxidized from its standard +1 state to a +3 state, forming hypervalent iodine(III) species, also known as λ³-iodanes. nih.gov These compounds are highly valuable as electrophilic arylating agents in a wide range of transformations, often under metal-free conditions. su.se

Diaryliodonium salts are a key class of hypervalent iodine(III) compounds. diva-portal.org They can be synthesized by the oxidation of an aryl iodide in the presence of another aromatic compound. For this compound, this would involve its reaction with an oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone, in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH), and a coupling partner (an arene). beilstein-journals.orgbeilstein-journals.org This generates an unsymmetrical diaryliodonium salt in situ.

These diaryliodonium salts are potent electrophiles, capable of transferring an aryl group to a wide variety of nucleophiles, including carbanions, amines, phenols, and thiols. su.se The reaction is driven by the formation of a stable iodoarene as a leaving group.

The reactivity of hypervalent iodine(III) compounds is often described by mechanisms analogous to those in transition metal chemistry, involving ligand exchange and reductive elimination. nih.govprinceton.edu

Ligand Exchange: A nucleophile (Nu⁻) first coordinates to the iodine(III) center of the diaryliodonium salt, displacing the counterion (e.g., triflate) in a ligand exchange process. This forms a neutral aryl-λ³-iodane intermediate. scripps.edubeilstein-journals.org

Reductive Elimination: This intermediate then undergoes reductive elimination, where the nucleophile and one of the aryl groups are expelled from the iodine center, forming the arylated product (Ar-Nu). The iodine is reduced from I(III) back to I(I), releasing the other aryl group as an iodoarene. princeton.edu

In the case of an unsymmetrical diaryliodonium salt derived from this compound, the selectivity of aryl group transfer is a key consideration. Generally, in metal-free reactions, the more electron-deficient aryl group is preferentially transferred to the nucleophile. su.se Therefore, the electronic properties of the 3,5-difluoro-2-methoxyphenyl group relative to the other aryl group on the iodonium (B1229267) salt would determine the major product.

Electronic and Steric Effects of Fluorine Substituents on Aromatic Reactivity

The presence of two fluorine atoms on the aromatic ring of this compound profoundly impacts its electronic properties and steric environment, thereby dictating its reactivity. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I effect). This effect significantly reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. Conversely, fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, the inductive effect overwhelmingly dominates the resonance effect.

The steric hindrance imposed by the fluorine atoms is relatively small compared to other halogens, which can allow for greater accessibility of reagents to the adjacent reaction sites. This combination of strong electronic activation and minimal steric hindrance is a key factor in the reactivity of polyfluorinated aromatics.

Ortho-Directing Group Capabilities in C-H Functionalization

In the realm of C-H functionalization, the substituents on an aromatic ring can direct incoming reagents to specific positions. While the methoxy (B1213986) group in anisole (B1667542) is a well-known ortho, para-director in electrophilic aromatic substitution, the focus here is on transition metal-catalyzed C-H functionalization, where different principles apply.

Recent research has highlighted the ability of fluorine atoms to act as ortho-directing groups in C-H activation reactions. nih.govacs.orgnih.gov This directing effect is attributed to the interaction between the fluorine atom and the metal center of the catalyst, which brings the catalyst into proximity with the ortho C-H bond. In the case of this compound, the fluorine atoms at the 3- and 5-positions could potentially direct the functionalization of the C-H bonds at the 4- and 6-positions.

The methoxy group can also exhibit directing group capabilities in certain C-H functionalization reactions through coordination of its oxygen atom with the metal catalyst. The interplay between the directing effects of the fluorine atoms and the methoxy group would determine the regioselectivity of C-H functionalization on the this compound scaffold.

Detailed Mechanistic Elucidations

A thorough understanding of the reaction mechanisms involving this compound is essential for predicting its reactivity and for the rational design of synthetic strategies. This involves kinetic studies to determine reaction rates and the influence of various parameters, as well as stereochemical investigations to understand the three-dimensional outcomes of its reactions.

Kinetic Studies and Reaction Coordinate Analysis

Kinetic Parameters for the Thermal Decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN)
MethodApparent Activation Energy (Ek) (kJ·mol−1)Pre-exponential Factor (Ak) (min−1)Critical Temperature of Thermal Explosion (Tb) (°C)Self-Accelerating Decomposition Temperature (TASDT) (°C)
Ozawa97.934.73 × 108249.03226.33
Kissinger101.78-

Data sourced from a study on the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole. acs.org This data is presented for comparative purposes to illustrate the thermal stability of a related difluoroanisole derivative.

Reaction coordinate analysis, often performed using computational methods, can provide a detailed picture of the energy landscape of a reaction, including the structures of transition states and intermediates. For SNAr reactions involving this compound, such analysis would elucidate the stability of the Meisenheimer complex and the energy barriers for the nucleophilic attack and the departure of the iodide leaving group.

Stereochemical Outcomes: Diastereoselective and Enantioselective Pathways

When this compound participates in reactions that generate new stereocenters, the stereochemical outcome is of paramount importance. This is particularly relevant in C-H functionalization reactions where the use of chiral catalysts can lead to enantioselective transformations.

For instance, in a hypothetical enantioselective C-H arylation at the C4 or C6 position, the approach of the arylating agent to the aromatic ring would be influenced by the chiral environment created by the catalyst. The fluorine and methoxy substituents could play a role in the orientation of the substrate within the catalyst's chiral pocket, thereby influencing the facial selectivity of the reaction.

While specific examples of diastereoselective or enantioselective reactions involving this compound are scarce in the literature, the principles of stereocontrol in reactions of substituted aromatics are well-established. The development of such stereoselective pathways for the functionalization of this compound would significantly enhance its utility as a building block in the synthesis of complex, stereochemically defined molecules.

Despite extensive research, information specifically detailing the applications of the chemical compound “this compound” as a key synthon in complex organic synthesis is not available in the public domain. Searches for its role as a strategic building block for novel organofluorine scaffolds, its use as a precursor for the introduction of fluoroalkyl moieties, its contributions to the synthesis of structurally diverse target molecules, and its involvement in the development of novel reagents and catalytic systems did not yield any specific results.

General information on organofluorine chemistry, including the synthesis and applications of various fluorinated compounds, is widely available. However, literature that specifically references "this compound" and its synthetic utility could not be located. Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the requested outline.

Computational and Theoretical Chemistry Studies on 3,5 Difluoro 2 Iodoanisole

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the electronic behavior and stability of 3,5-Difluoro-2-iodoanisole. These investigations typically involve sophisticated calculations to approximate solutions to the Schrödinger equation for the molecule.

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. In the study of halogenated anisoles, DFT methods, such as B3LYP, are commonly employed to optimize the molecular geometry and calculate vibrational frequencies. The choice of basis set is crucial for obtaining accurate results; for molecules containing heavy atoms like iodine, basis sets such as 6-311++G(d,p) are often utilized to properly describe the electronic environment. ijrte.org

For a comprehensive analysis of this compound, a variety of DFT functionals and basis sets would be systematically tested to ensure the reliability of the computed properties. Properties such as molecular orbital energies (HOMO-LUMO gap), atomic charges, and thermodynamic parameters would be calculated to characterize the molecule's reactivity and stability. ijrte.org

Interactive Data Table: Representative DFT Functionals and Basis Sets

FunctionalBasis SetDescription
B3LYP6-311++G(d,p)A popular hybrid functional often used for geometry optimization and frequency calculations of organic molecules. The basis set is a triple-zeta Pople-style basis set with diffuse and polarization functions.
M06-2Xdef2-TZVPA high-nonlocality functional with good performance for main-group thermochemistry and noncovalent interactions. The basis set is a triple-zeta valence potential with polarization functions.
ωB97X-Daug-cc-pVTZA long-range corrected hybrid functional with dispersion correction, suitable for systems where non-covalent interactions are important. The basis set is an augmented correlation-consistent triple-zeta basis set.

Ab Initio and Post-Hartree-Fock Approaches for High-Level Accuracy

For even higher accuracy, particularly in the calculation of energetic properties, ab initio and post-Hartree-Fock methods are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT approaches. While computationally more demanding, these methods serve as benchmarks for DFT results. A study on 2,3,5,6-tetrafluoroanisole, for instance, demonstrated that MP2 calculations with large basis sets were necessary to accurately describe the potential energy surface for internal rotation. acs.org For this compound, such high-level calculations would be essential for obtaining precise values for properties like ionization potential, electron affinity, and reaction barriers.

Conformational Analysis and Intramolecular Dynamics

The three-dimensional structure and internal motions of this compound are critical to its properties and reactivity. Conformational analysis helps to identify the most stable arrangements of the atoms in space.

Rotational Barriers and Preferred Conformations

The orientation of the methoxy (B1213986) group relative to the aromatic ring is a key conformational feature of anisole (B1667542) derivatives. The rotation around the C(sp²)-O bond is characterized by rotational barriers that can be calculated using quantum chemical methods. For the parent anisole molecule, the planar conformation is known to be the most stable. However, substitution on the ring can significantly alter these preferences. In the case of 2,3,5,6-tetrafluoroanisole, a combination of gas-phase electron diffraction and computational studies revealed a perpendicular orientation of the methoxy group as the most stable conformation, with a calculated barrier to planar orientation of 2.7 ± 1.6 kcal/mol. acs.org For this compound, computational scans of the potential energy surface as a function of the C-O torsional angle would be performed to identify the minimum energy conformations and the transition states separating them, thus quantifying the rotational barriers.

Interactive Data Table: Calculated Rotational Barriers for Anisole Derivatives

MoleculeMethodBasis SetRotational Barrier (kcal/mol)
AnisoleMP26-31G(d)7.78
AnisoleB3LYP6-31G(d)10.70
2,3,5,6-TetrafluoroanisoleDynamic GED ModelN/A2.7 ± 1.6
2,6-Di-(o-anisyl) anisoleExperimentalN/A9.8 (41.2 kJ/mol)

Modeling Reaction Mechanisms and Transition State Structures

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located.

For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, DFT calculations would be used to model the reaction pathways. The structures of the transition states would be optimized, and the corresponding activation energies calculated. This information provides insight into the reaction kinetics and the factors that control the regioselectivity and stereoselectivity of the reaction. For example, in copper-mediated etherification reactions of halogenated anisoles, computational studies can help to elucidate the role of the catalyst and the nature of the intermediates involved. Natural Bond Orbital (NBO) analysis is another technique that would be applied to analyze the charge distribution and orbital interactions along the reaction coordinate, providing a deeper understanding of the electronic changes that occur during the reaction. ijrte.org

Computational Validation of Proposed Pathways

Currently, there is a lack of published research detailing the computational validation of specific reaction pathways involving this compound. Such studies would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to model the reaction steps. By calculating the energies of reactants, transition states, and products, researchers can construct a reaction energy profile. This profile helps in understanding the feasibility of a proposed mechanism, identifying the rate-determining step, and corroborating experimental observations. For instance, in related fluorinated and nitrated anisole compounds, computational studies have been used to probe thermal decomposition mechanisms by identifying the initial bond breakage and subsequent reaction pathways. However, similar detailed analyses for this compound have not been found.

Insights into Regioselectivity and Stereoselectivity

Computational chemistry offers powerful tools to predict and explain the regioselectivity and stereoselectivity of chemical reactions. These studies often analyze the electronic and steric properties of the reactants and transition states. For example, calculations of atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps can reveal the most likely sites for nucleophilic or electrophilic attack, thereby explaining observed regioselectivity. Similarly, the relative energies of different stereoisomeric transition states can be calculated to predict the stereochemical outcome of a reaction. While general principles of regioselectivity in reactions of substituted benzenes are well-established, specific computational investigations providing quantitative insights into the directing effects of the fluorine, iodine, and methoxy groups in this compound are not documented in the available literature.

Prediction and Interpretation of Spectroscopic Signatures for Structural Elucidation

The prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, Infrared (IR) vibrational frequencies, and mass spectra, is a common application of computational chemistry that aids in the structural elucidation of molecules. DFT calculations, for example, can provide theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR spectra that can be compared with experimental data to confirm the structure of a compound. While experimental spectroscopic data for this compound may exist in various chemical databases, detailed computational studies that predict and interpret these spectroscopic signatures to provide a deeper understanding of its electronic structure and conformation are not presently available in the scientific literature.

Future Research Directions and Unexplored Avenues

Innovations in Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic routes to 3,5-Difluoro-2-iodoanisole and its derivatives is a paramount goal for future research. Current methods for the synthesis of aryl iodides and substituted anisoles often rely on harsh reagents and generate significant waste. nih.govnih.gov Future investigations should prioritize the use of greener solvents, catalysts, and energy sources.

Key areas for innovation include:

Catalytic C-H Iodination: Direct, regioselective iodination of 3,5-difluoroanisole (B31663) using recyclable catalysts would represent a significant improvement over traditional methods that often require stoichiometric reagents. researchgate.net

Solvent Minimization and Alternative Media: Research into solvent-free reaction conditions or the use of greener solvents like anisole (B1667542) itself, which is considered to have a good sustainability rank, could drastically reduce the environmental impact. mdpi.comrsc.org The use of phase-transfer catalysts in nonpolar aprotic solvents has shown promise for related syntheses. researchgate.netacs.org

Sustainable Approach Potential Advantage Research Focus
Catalytic C-H IodinationAtom economy, reduced wasteDevelopment of selective and recyclable catalysts
Renewable FeedstocksReduced reliance on fossil fuelsBiocatalytic or chemocatalytic routes from biomass
Green SolventsLower toxicity and environmental impactAnisole, water, or supercritical CO2 as reaction media

Discovery of Unprecedented Reactivity Modes and Transformations

The interplay between the electron-withdrawing fluorine atoms and the versatile carbon-iodine bond in this compound suggests the potential for novel chemical transformations. Future research should aim to uncover and exploit these unique reactivity patterns.

Promising avenues of exploration include:

Hypervalent Iodine Chemistry: The iodo group can be oxidized to form hypervalent iodine species, which are powerful and environmentally friendly oxidizing agents for a wide range of transformations. nih.govresearchgate.net Investigating the in-situ generation and reactivity of hypervalent iodine derivatives of this compound could lead to new synthetic methodologies.

Photoinduced Reactions: The C-I bond is susceptible to homolytic cleavage upon photoirradiation, generating aryl radicals. acs.org Exploring the photoinduced cross-coupling of this compound with various partners could unlock new reaction pathways that are inaccessible under thermal conditions.

Transition-Metal-Catalyzed Cross-Coupling: While aryl iodides are well-established partners in cross-coupling reactions, the specific substitution pattern of this compound may lead to unusual reactivity or selectivity. nih.govorganic-chemistry.org Systematic screening of different catalysts, ligands, and reaction conditions is warranted.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of this compound's synthetic utility, the integration of modern technologies like flow chemistry and automated synthesis is crucial. These platforms offer enhanced control over reaction parameters, improved safety, and the ability to rapidly screen numerous reaction conditions. uc.ptnih.gov

Future research in this area should focus on:

Development of Continuous Flow Processes: Designing and optimizing continuous flow reactors for the synthesis and functionalization of this compound can enable safer, more efficient, and scalable production. researchgate.netresearchgate.netmdpi.com

Automated Reaction Optimization: Utilizing automated synthesis platforms can rapidly identify optimal conditions for novel transformations, significantly reducing the time and resources required for methods development. chemistryworld.com

In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., NMR, IR) and purification modules into flow systems will allow for real-time reaction monitoring and the direct isolation of pure products.

Advanced Computational Studies for De Novo Design and Optimization

Computational chemistry and artificial intelligence are poised to play a transformative role in the study of this compound. These tools can provide deep insights into its electronic structure and reactivity, and guide the design of new functional molecules.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict transition states, and explain observed reactivity and selectivity. A comparative study on the thermal decomposition of a related compound, 3,5-difluoro-2,4,6-trinitroanisole, has already demonstrated the power of these techniques. researchgate.netmdpi.com

De Novo Molecular Design: AI-driven molecular generators can be trained to design novel molecules incorporating the this compound scaffold with desired properties for specific applications. nih.govnih.govrsc.orgresearchgate.net

Prediction of Physicochemical Properties: Computational models can be employed to predict key properties of derivatives of this compound, such as solubility, stability, and electronic properties, thus prioritizing synthetic efforts.

Computational Tool Application Expected Outcome
Density Functional Theory (DFT)Reaction mechanism studiesUnderstanding of reactivity and selectivity
Artificial Intelligence (AI)De novo molecular designGeneration of novel functional molecules
Quantitative Structure-Activity Relationship (QSAR)Property predictionPrioritization of synthetic targets

Application in Materials Science and Advanced Functional Molecules

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced materials and functional molecules. The presence of fluorine can impart desirable properties such as thermal stability and altered electronic characteristics.

Potential applications to be explored include:

Energetic Materials: The related compound 3,5-difluoro-2,4,6-trinitroanisole has been investigated as a potential melt-cast explosive, suggesting that derivatives of this compound could also find use in this area. mdpi.comresearchgate.net

Liquid Crystals: The rigid, substituted aromatic core of this compound could be incorporated into liquid crystalline structures, with the fluorine atoms potentially influencing the mesophase behavior.

Pharmaceuticals and Agrochemicals: The difluorinated anisole motif is present in some bioactive molecules. The iodo group serves as a versatile handle for further functionalization, allowing for the creation of libraries of compounds for biological screening.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3,5-Difluoro-2-iodoanisole to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate iodination agents (e.g., iodine monochloride) and controlling reaction conditions (temperature, solvent polarity). For example, highlights refluxing in DMSO followed by crystallization with water-ethanol to achieve a 65% yield for a structurally similar triazole derivative. For this compound, adjusting stoichiometry of iodine sources and monitoring reaction time via TLC can mitigate side reactions. Post-synthesis purification using column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Identify aromatic proton environments (e.g., deshielded protons at positions 3 and 5 due to fluorine electronegativity) and methoxy group resonance (~3.8 ppm).
  • IR Spectroscopy : Detect C-F stretches (~1100 cm<sup>-1</sup>) and C-O-C vibrations (~1250 cm<sup>-1</sup>) from the methoxy group.
  • Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 270.02 (F.W. 270.02, ) and fragmentation patterns consistent with iodine loss. Reference spectra from NIST databases ( ) for validation .

Q. What are the recommended storage conditions and handling precautions for this compound in laboratory settings?

  • Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent iododecomposition. Use fume hoods for handling due to potential iodine release. Safety Data Sheets ( ) advise against direct skin contact; PPE (gloves, lab coats) is mandatory. Stability studies under varying humidity/temperature can identify degradation thresholds .

Advanced Research Questions

Q. How do electronic effects of fluorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Fluorine’s electron-withdrawing nature activates the aryl iodide for oxidative addition to palladium catalysts, while steric hindrance at the 2-position may slow transmetallation. Computational studies (DFT) can map electron density distributions. Experimental validation: Compare reaction rates with non-fluorinated analogs (e.g., 2-iodoanisole) under identical conditions (catalyst: Pd(PPh3)4, base: K2CO3). Monitor intermediates via <sup>19</sup>F NMR .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs. Re-crystallize samples from multiple solvents (e.g., ethanol vs. acetonitrile) and compare XRD patterns. Cross-reference spectral data with authenticated standards (e.g., NIST, ) and report solvent systems used in characterization .

Q. How can computational modeling predict the biological activity of this compound derivatives as enzyme inhibitors?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., cyclooxygenase-2, ). Parameterize fluorine and iodine atoms for accurate van der Waals interactions. Validate predictions with in vitro assays (IC50 measurements) and compare with salicylic acid derivatives (). QSAR models can correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Q. What role does the methoxy group play in the regioselectivity of electrophilic substitution reactions in this compound?

  • Methodological Answer : The methoxy group is a strong ortho/para director, but fluorine’s electron-withdrawing effect competes, favoring substitution at the 4-position. Competitive nitration (HNO3/H2SO4) experiments followed by <sup>19</sup>F NMR analysis of products can map regioselectivity. Compare with theoretical predictions using Fukui indices derived from DFT calculations .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the methoxy group ().
  • Characterization : Use high-resolution MS (HRMS) to distinguish isotopic patterns of iodine (<sup>127</sup>I, 100%; <sup>129</sup>I, negligible) from potential impurities ( ).
  • Safety : Follow ECHA guidelines ( ) for waste disposal due to iodine content.

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